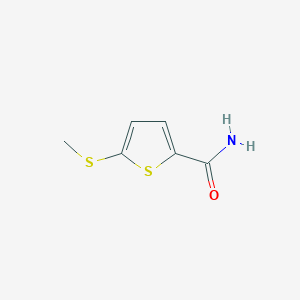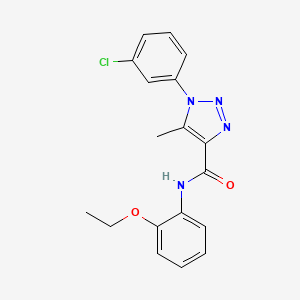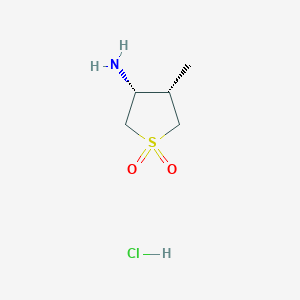
N1-(2-(furan-3-yl)ethyl)-N2-phenethyloxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Furan is a five-membered aromatic heterocycle containing one oxygen atom . It’s an important building block in organic chemistry and is found in various natural sources, mostly in plants, algae, and microorganisms .
Synthesis Analysis
Furan compounds can be synthesized through various methods . For instance, the Paal-Knorr Synthesis involves the cyclization of 1,4-diketones under non-aqueous acidic conditions . Another method is the Fiest-Binary Synthesis, a condensation reaction between an α-halo ketone and a β-keto ester .
Molecular Structure Analysis
The molecular structure of furan compounds is characterized by a five-membered ring with an oxygen atom . The exact structure can vary depending on the specific compound.
Chemical Reactions Analysis
Furan is a π-excessive heterocycle and prefers electrophilic substitution reactions . It also behaves chemically as a typical diene and exhibits greater reactivity towards addition reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of furan compounds can vary greatly depending on their specific structure . For instance, furan is a colorless, volatile liquid with a boiling point of 31-32°C .
Applications De Recherche Scientifique
Solar Energy Conversion : Phenothiazine derivatives, including those with furan as a conjugated linker, have been studied for their application in dye-sensitized solar cells. A particular derivative showed a significant improvement in solar energy-to-electricity conversion efficiency, demonstrating the potential of such compounds in renewable energy technologies (Kim et al., 2011).
Sustainable Chemistry : Furan derivatives have been utilized in sustainable chemistry approaches. For instance, the use of diethylene glycol in the presence of tert-butyl peroxide and copper catalysts to create 2,3-disubstituted furan demonstrates the potential of these compounds in developing environmentally friendly chemical processes (Yu et al., 2015).
Biobased Polymers : 2,5-Bis(hydroxymethyl)furan, a furan-based compound, has been used as a rigid diol in the enzymatic polymerization process to create novel biobased polyesters. This research highlights the role of furan derivatives in advancing materials science, particularly in the development of sustainable polymers (Jiang et al., 2014).
Corrosion Inhibition : A corrosion inhibitor derived from biomass platform molecules, including a furan derivative, showed excellent performance in protecting carbon steel against corrosion in acidic environments. This application underlines the industrial significance of furan derivatives in material protection and maintenance (Chen et al., 2021).
Fluorescent Compounds : Furan derivatives have been synthesized to produce highly fluorescent and water-soluble compounds, indicating their potential use in imaging and diagnostic applications (Boobalan et al., 2012).
Catalysis in Polymerization : The study of (α-diimine)nickel complexes with furan derivatives has contributed to understanding the catalytic behavior in olefin polymerization. Such research is vital for developing new catalysts in polymer production (Zhai & Jordan, 2017).
Antioxidant and Antibacterial Activities : Furan derivatives have been synthesized and tested for their antibacterial, antiurease, and antioxidant activities, demonstrating their potential in pharmaceutical and biochemical applications (Sokmen et al., 2014).
Orientations Futures
Propriétés
IUPAC Name |
N'-[2-(furan-3-yl)ethyl]-N-(2-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c19-15(17-9-6-13-4-2-1-3-5-13)16(20)18-10-7-14-8-11-21-12-14/h1-5,8,11-12H,6-7,9-10H2,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEXAHPVDVKNQLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C(=O)NCCC2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(furan-3-yl)ethyl)-N2-phenethyloxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-(tert-butyl)phenyl)-3-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)urea](/img/structure/B2998800.png)


![N1-cycloheptyl-N2-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2998805.png)
![1-methyl-3-(2-oxopropyl)-8-(p-tolyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2998806.png)
![N-allyl-8-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-oxa-4,8-diazaspiro[4.5]decane-4-carbothioamide](/img/structure/B2998808.png)

![8-ethoxy-1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2998811.png)



![(1R,2S)-1-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-propan-2-ylcyclopropane-1-carboxylic acid](/img/structure/B2998818.png)

![N-[(4-benzyl-5-butylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2998823.png)